molecular formula C3H6Al2O18S6 B13761906 Aluminum methionate CAS No. 52667-15-9

Aluminum methionate

Cat. No.: B13761906
CAS No.: 52667-15-9
M. Wt: 576.4 g/mol
InChI Key: NMTQHSJCFMAVNA-UHFFFAOYSA-H
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Preparation Methods

The preparation of aluminum methionate involves several synthetic routes and reaction conditions. One common method is the reaction of aluminum salts with methionine under controlled conditions. Industrial production methods often involve the use of high-purity aluminum and methionine, ensuring the final product meets stringent quality standards. The reaction typically occurs in an aqueous medium, with the pH and temperature carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Aluminum methionate undergoes various chemical reactions, including:

    Oxidation: this compound can react with oxygen to form aluminum oxide and methionine sulfoxide.

    Reduction: In the presence of reducing agents, this compound can be reduced to aluminum and methionine.

    Substitution: this compound can undergo substitution reactions with other amino acids or ligands, forming new aluminum complexes. Common reagents used in these reactions include oxygen, hydrogen, and various amino acids. .

Scientific Research Applications

Aluminum methionate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of aluminum methionate involves its interaction with cellular components and biomolecules. It can bind to proteins and enzymes, altering their activity and function. The molecular targets of this compound include various enzymes involved in metabolic pathways, as well as structural proteins in cells. These interactions can lead to changes in cellular processes, such as sebum production and pore size regulation .

Comparison with Similar Compounds

Aluminum methionate can be compared with other aluminum-based compounds, such as:

Properties

CAS No.

52667-15-9

Molecular Formula

C3H6Al2O18S6

Molecular Weight

576.4 g/mol

IUPAC Name

2,6,8,12,13,17-hexaoxa-3λ6,5λ6,9λ6,11λ6,14λ6,16λ6-hexathia-1,7-dialuminabicyclo[5.5.5]heptadecane 3,3,5,5,9,9,11,11,14,14,16,16-dodecaoxide

InChI

InChI=1S/3CH4O6S2.2Al/c3*2-8(3,4)1-9(5,6)7;;/h3*1H2,(H,2,3,4)(H,5,6,7);;/q;;;2*+3/p-6

InChI Key

NMTQHSJCFMAVNA-UHFFFAOYSA-H

Canonical SMILES

C1S(=O)(=O)O[Al]2OS(=O)(=O)CS(=O)(=O)O[Al](OS1(=O)=O)OS(=O)(=O)CS(=O)(=O)O2

Origin of Product

United States

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